2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate
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Overview
Description
2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate, also known as N-Hydroxysuccinimide, is a chemical compound with the molecular formula C₄H₅NO₃ and a molecular weight of 115.09 g/mol . It is commonly used in bioconjugation techniques, such as protein labeling with fluorescent dyes and enzymes, and in the activation of chromatography supports, beads, nanoparticles, and microarrays .
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate typically involves the reaction of succinic anhydride with hydroxylamine . The reaction is carried out in an organic solvent such as ether, and the product is precipitated by cooling the reaction mixture . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxyphthalimide.
Reduction: It can be reduced to form succinimide.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in bioconjugation techniques for labeling proteins and enzymes with fluorescent dyes.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic assays.
Industry: It is used in the activation of chromatography supports, beads, nanoparticles, and microarrays.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate involves its ability to form stable amide bonds with primary amines. This property makes it useful in bioconjugation techniques, where it acts as a linker between proteins or enzymes and fluorescent dyes or other labels . The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.
Comparison with Similar Compounds
2,5-Pyrrolidinedione, 1-hydroxy-, monohydrate is similar to other compounds such as:
Succinimide: Lacks the hydroxyl group and is less reactive in bioconjugation reactions.
N-Hydroxyphthalimide: Contains an additional aromatic ring, making it more stable but less reactive.
N-Hydroxysulfosuccinimide: Contains a sulfonic acid group, making it more water-soluble and suitable for aqueous bioconjugation reactions
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various scientific and industrial applications.
Properties
IUPAC Name |
1-hydroxypyrrolidine-2,5-dione;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3.H2O/c6-3-1-2-4(7)5(3)8;/h8H,1-2H2;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQUSMOTPHBKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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